PROTAC DYRK2 degrader 1

Targeted Protein Degradation Chemical Biology Kinase Degradation

PROTAC DYRK2 degrader 1 (also designated compound CP134; CAS 3061366-76-2) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce ubiquitin-proteasome system (UPS)-dependent degradation of dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2). Structurally, CP134 comprises a DYRK2-binding warhead derived from curcumin analogs, a polyethylene glycol (PEG)-based linker, and a cereblon (CRBN) E3 ubiquitin ligase ligand.

Molecular Formula C42H43Br2N5O9
Molecular Weight 921.6 g/mol
Cat. No. B15543028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC DYRK2 degrader 1
Molecular FormulaC42H43Br2N5O9
Molecular Weight921.6 g/mol
Structural Identifiers
InChIInChI=1S/C42H43Br2N5O9/c43-32-9-3-1-6-27(32)22-29-24-48(25-30(39(29)52)23-28-7-2-4-10-33(28)44)26-37(51)46-15-17-57-19-21-58-20-18-56-16-14-45-34-11-5-8-31-38(34)42(55)49(41(31)54)35-12-13-36(50)47-40(35)53/h1-11,22-23,35,45H,12-21,24-26H2,(H,46,51)(H,47,50,53)/b29-22+,30-23+
InChIKeyMSJQVDOQEDVIAO-KBWMUOTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC DYRK2 degrader 1 (CP134): A First-in-Class DYRK2-Targeting PROTAC Degrader for Chemical Biology Research


PROTAC DYRK2 degrader 1 (also designated compound CP134; CAS 3061366-76-2) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce ubiquitin-proteasome system (UPS)-dependent degradation of dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) [1]. Structurally, CP134 comprises a DYRK2-binding warhead derived from curcumin analogs, a polyethylene glycol (PEG)-based linker, and a cereblon (CRBN) E3 ubiquitin ligase ligand . Representing the first reported potent DYRK2 degrader, CP134 serves as a foundational chemical probe for interrogating DYRK2-dependent biology via acute, target-specific protein elimination rather than enzymatic inhibition alone [1].

Why Generic DYRK2 Inhibitors Cannot Substitute for PROTAC DYRK2 Degrader 1 (CP134) in Functional Studies


Traditional small-molecule DYRK2 inhibitors, such as C17 (IC₅₀ = 9 nM) and LDN-192960 (IC₅₀ = 48 nM), achieve high-affinity ATP-competitive binding yet fail to eliminate the DYRK2 protein [1]. Residual kinase scaffolding functions and potential kinase-independent activities of DYRK2 remain unaddressed by inhibition alone, potentially confounding phenotypic readouts [2]. In contrast, CP134 induces complete proteasomal degradation of DYRK2, eradicating both enzymatic and non-enzymatic roles of the protein . This mechanistic divergence renders CP134 uniquely suited for experiments requiring unequivocal assessment of DYRK2 loss-of-function consequences, whereas inhibitor-based studies may yield incomplete or misleading interpretations [1].

Quantitative Differentiation of PROTAC DYRK2 Degrader 1 (CP134): Head-to-Head Degradation Efficacy and Downstream Functional Impact


Direct Comparison: CP134 Achieves Concentration-Dependent DYRK2 Degradation (DC₅₀ = 1.607 μM) in HeLa Cells, a Modality Unavailable to ATP-Competitive Inhibitors

In the discovery study, CP134 was evaluated for its ability to degrade endogenous DYRK2 in HeLa cells using quantitative Western blot analysis. The compound exhibited a half-maximal degradation concentration (DC₅₀) of 1.607 μM [1]. In contrast, the potent DYRK2 inhibitor C17 (IC₅₀ = 9 nM) does not induce DYRK2 degradation at any tested concentration, as it functions solely through enzymatic active-site blockade . This represents a functional divergence: CP134 eliminates the DYRK2 protein, while inhibitors only suppress its catalytic activity.

Targeted Protein Degradation Chemical Biology Kinase Degradation

CP134 Demonstrates Differential Degradation Potency Across Cell Lines (MM231 DC₅₀ = 1.6 μM vs. HeLa DC₅₀ = 3.3 μM)

Quantitative degradation assays reveal that CP134's potency varies by cellular context. In MDA-MB-231 (MM231) triple-negative breast cancer cells, CP134 achieves a DC₅₀ of 1.6 μM, whereas in HeLa cervical cancer cells, the DC₅₀ is 3.3 μM . This cell line-dependent potency may reflect differences in E3 ligase machinery expression, DYRK2 protein turnover rates, or PROTAC cellular permeability. Comparable data for alternative DYRK2-targeting PROTACs are not available, as CP134 is the sole validated degrader [1].

Cell Line Profiling Degradation Kinetics Target Engagement

Functional Consequence of DYRK2 Degradation: CP134 Suppresses Phosphorylation of Key Oncogenic Substrates (p53 Ser46 and c-Myc Ser62)

Treatment of MM231 cells with CP134 (5 μM) led to a significant reduction in the phosphorylation levels of two established DYRK2 substrates: p53 at Ser46 and c-Myc at Ser62 . DYRK2-mediated phosphorylation of p53 at Ser46 is linked to pro-apoptotic signaling, while c-Myc Ser62 phosphorylation stabilizes the oncoprotein [1]. In contrast, the inhibitor C17, despite potently blocking DYRK2 kinase activity (IC₅₀ = 9 nM), may not fully recapitulate the same downstream signaling attenuation due to potential kinase-independent scaffolding functions .

Substrate Phosphorylation Oncogenic Signaling Functional Validation

Anti-Proliferative Activity in Cancer Cells: CP134 Exhibits IC₅₀ = 9.1 μM in MM231 Cells

CP134 effectively inhibits the proliferation of MDA-MB-231 (MM231) triple-negative breast cancer cells with an IC₅₀ value of 9.1 μM, as determined by CCK-8 assay . While this anti-proliferative effect is moderate, it establishes a phenotypic baseline for DYRK2 degradation in a therapeutically relevant cancer model. Direct comparison of anti-proliferative potency with DYRK2 inhibitors like C17 or LDN-192960 is not available in the same assay system [1]; however, the observed activity confirms that CP134-mediated DYRK2 loss impacts cell viability.

Cell Proliferation Cancer Therapeutics Phenotypic Screening

Optimal Research and Procurement Applications for PROTAC DYRK2 Degrader 1 (CP134)


Validation of DYRK2 as a Therapeutic Target in Cancer via Chemical Knockdown

CP134 is ideally suited for use as a chemical biology tool to validate DYRK2 dependency in cancer cell lines of interest. Unlike RNAi or CRISPR-based approaches, CP134-mediated degradation is rapid, reversible, and dose-dependent, enabling precise temporal control of protein loss [1]. By comparing phenotypic outcomes (e.g., proliferation, apoptosis, migration) between CP134 treatment and DYRK2 inhibition (e.g., with C17), researchers can deconvolute kinase-dependent versus scaffolding functions of DYRK2 . This application is particularly valuable in target validation studies where genetic knockout is not feasible or where acute protein depletion more closely mimics pharmacological intervention [2].

Deciphering DYRK2 Signaling Networks via Phosphoproteomics and Interaction Proteomics

The complete degradation of DYRK2 by CP134 enables unbiased mapping of DYRK2-dependent signaling pathways. Following CP134 treatment, quantitative phosphoproteomics can identify DYRK2-regulated phosphorylation events, including known substrates (e.g., p53 Ser46, c-Myc Ser62) and potentially novel targets [1]. Additionally, proximity-dependent biotin identification (BioID) or co-immunoprecipitation coupled with mass spectrometry can reveal DYRK2 interaction partners that are lost upon degradation, distinguishing direct from indirect associations . This approach overcomes limitations of inhibitor-based studies that may not disrupt all protein-protein interactions [2].

Investigating Kinase-Independent (Scaffolding) Functions of DYRK2

A key differentiator of CP134 is its ability to eliminate DYRK2 protein, thereby ablating any scaffolding or non-catalytic roles the kinase may play in cellular processes [1]. Comparative phenotypic analysis between cells treated with CP134 (degradation) and those treated with ATP-competitive DYRK2 inhibitors (e.g., C17, LDN-192960) allows for the functional annotation of kinase-independent activities . This is critical for fully understanding DYRK2 biology and for rational drug discovery, as targeting scaffolding functions may require alternative therapeutic modalities beyond catalytic inhibition [2].

Benchmarking Novel DYRK2 Degraders and Evaluating PROTAC Design Principles

As the first reported potent DYRK2 degrader, CP134 serves as a foundational benchmark compound for the development of next-generation DYRK2-targeting PROTACs [1]. Its DC₅₀ values (1.6–3.3 μM) in various cell lines provide a quantitative reference for comparing degradation efficiency, linker optimization strategies, and E3 ligase ligand selection . Researchers developing improved DYRK2 degraders can utilize CP134 as a positive control to validate assay conditions and to establish baseline degradation kinetics for structure-activity relationship (SAR) studies [2].

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